molecular formula C7H11F3N2O3S B138502 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 145022-44-2

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No.: B138502
CAS No.: 145022-44-2
M. Wt: 260.24 g/mol
InChI Key: ZPTRYWVRCNOTAS-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C7H11F3N2O3S and its molecular weight is 260.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Situ Crystallization and Ionic Interactions

  • This compound, known as [emim]OTf, has a melting point of -25.7 °C and can be crystallized using a zone-melting technique. It demonstrates notable interionic C–H⋯O and F⋯F interactions (Choudhury et al., 2006).

Electrochemical Applications

  • [emim]OTf serves as a stable electrolyte for the electropolymerization of pyrrole, significantly enhancing polymerization rate, electrochemical capacity, and electroconductivity. Additionally, it can be recovered and reused without significant loss of reactivity (Sekiguchi et al., 2002).

Glycosylation in Synthesis

  • It's efficient as a co-solvent and co-promoter for one-pot sequential glycosylation, which is crucial for synthesizing triterpenoid saponins. The use of this ionic liquid enhances the efficiency of glycosylation reactions (Song et al., 2019).

Physical and Electrochemical Properties

  • The ionic liquid exhibits properties like viscosity, thermal stability, surface tension, and refractive index, which vary with temperature. These properties are significant for applications in areas like voltammetry and studies on various compounds (Shamsipur et al., 2010).

Gas Solubility and Environmental Applications

  • The solubility of gases like CO2 and H2S in this ionic liquid has been studied, revealing significant solubility differences between these gases. This knowledge is essential for applications in gas processing and environmental technology (Nematpour et al., 2016).

Liquid Crystalline Properties

  • Certain 1-alkyl-3-methylimidazolium salts, including those with trifluoromethanesulfonate, form liquid crystalline phases. These properties are influenced by the nature of the anion, which affects the interlayer spacing in both crystal and mesophase structures (Bradley et al., 2002).

Future Directions

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate may be used in the future for producing Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . These applications suggest potential uses in the fields of materials science and biocatalysis.

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTRYWVRCNOTAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047965
Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
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Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145022-44-2
Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145022-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
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Record name 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1)
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Synthesis routes and methods

Procedure details

6.31 g (0.0768 mol) of 1-methylimidazole in 50 ml of dry hexane are introduced into a round-bottomed flask fitted with a reflux condenser. 13.75 g (0.0772 mol) of ethyl triflate are added over the course of 20 minutes with constant stirring and cooling with the aid of an ice bath. After a further 10 minutes, the ice bath is then replaced by an oil bath, and the reaction mixture is refluxed for one hour (oil-bath temperature 70-75° C.). After the hexane has been removed by distillation, the reaction mixture which remains is held at 80-90° C. in a 30-100 Pa vacuum for 5 hours, giving 19.80 g (yield: 99.1%) of 1-methyl-3-ethylimidazolium trifluoromethanesulfonate as a transparent, colourless liquid.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?

A1: The molecular formula is C8H11F3N2O3S, and its molecular weight is 284.26 g/mol.

Q2: What spectroscopic techniques are commonly employed to study this compound?

A2: Infrared (IR) spectroscopy is widely used to investigate interactions of this compound with various materials. [, , ] Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, provides insights into the electronic structure and molecular interactions of this ionic liquid. [, ]

Q3: How does the presence of this compound affect the properties of polymers like high-density polyethylene (HDPE)?

A3: Adding this compound to HDPE/kenaf core fiber biocomposites can act as a plasticizer, decreasing tensile strength and modulus while significantly increasing tensile extension at break. [] This indicates enhanced flexibility in the biocomposite.

Q4: What happens to the conductivity of a system containing this compound when water is introduced?

A4: The addition of a small amount of this compound to a poly(vinylidene fluoride-co-hexafluoropropylene)/succinonitrile system significantly increases electrical conductivity, from ~10-7 to ~10-3 S cm-1 at room temperature. [] This enhancement is attributed to improved ion mobility and dissociation facilitated by the ionic liquid.

Q5: Can this compound be used as a solvent in chemical reactions?

A5: Yes, this compound is an effective solvent for the oxidative depolymerization of lignin. Research has shown that using Manganese(II) nitrate [Mn(NO3)2] as a catalyst in this ionic liquid leads to high conversion rates of lignin into valuable products like syringaldehyde and 2,6-dimethoxy-1,4-benzoquinone (DMBQ). []

Q6: How does this compound perform as an electrolyte in electrochemical applications?

A6: this compound shows promise as an electrolyte in various electrochemical applications. Research indicates that its use in zinc/graphite rechargeable cells results in an average open circuit voltage of 1.10 V with low variation over time. [] Additionally, it has demonstrated potential in double-layer capacitors, contributing to good cycling stability and performance. [, ]

Q7: How is Density Functional Theory (DFT) employed in research involving this compound?

A7: DFT calculations are crucial for understanding the interaction of this compound with other molecules. For instance, DFT calculations combined with infrared spectroscopy helped determine the preferred adsorption geometry of the ionic liquid on a gold surface. [] In another study, DFT, alongside Molecular Dynamics (MD) simulations, was used to model and interpret the structural organization of this compound within a wetting layer on a gold surface. [] This approach provided insights into the interactions between the ionic liquid, the gold surface, and the impact of water content on the system's behavior.

Q8: How does the inclusion of a polarizable force field in Molecular Dynamics simulations impact the study of this compound?

A8: Molecular dynamics simulations employing polarizable force fields provide valuable insights into the dynamic behavior of this compound. These simulations enable the calculation of properties like dielectric spectra, which can be further utilized to understand solvation dynamics in this ionic liquid. []

Q9: How does the structure of this compound influence its interactions with solid surfaces?

A9: The trifluoromethanesulfonate anion in this compound plays a key role in its interactions with solid surfaces. For instance, studies have revealed that the SO3 group of the anion interacts with the alumina surface. [] This interaction influences the ionic liquid's behavior at the interface, highlighting the significance of the anion structure in determining its physicochemical properties.

Q10: How stable is this compound under high pressure?

A10: Research using infrared spectroscopy reveals that this compound remains in a liquid state under high pressures up to 10 GPa and doesn't show signs of crystallization. [] This stability under pressure makes it suitable for high-pressure applications.

Q11: Are there any studies investigating the environmental impact of this compound?

A11: While this specific Q&A compilation does not include detailed ecotoxicological studies, it highlights the need for such research. Understanding the biodegradability and potential environmental impact of this compound is crucial for its sustainable application.

Q12: How does the solubility of carbon dioxide (CO2) in this compound change with temperature?

A12: The solubility of CO2 in this compound decreases with increasing temperature. [] This information is crucial for designing processes involving CO2 capture using this ionic liquid, as temperature control is vital for optimal performance.

Q13: Does the presence of water affect the solubility of gases like carbon dioxide in this compound?

A13: Research indicates that adding water to this compound can reduce the solubility of CO2, while it does not significantly affect the solubility of CO2 in ionic liquids based on the tris(pentafluoroethyl)trifluorophosphate anion. [] This observation suggests that the choice of anion in the ionic liquid can significantly influence gas solubility in the presence of water.

Q14: Are there any other ionic liquids that can be used as alternatives to this compound for specific applications?

A14: Yes, several ionic liquids can serve as alternatives, each with its own set of properties. For example, 1-allyl-3-methylimidazolium chloride ([Amim]Cl) demonstrates higher efficiency in separating acetone-methanol mixtures compared to this compound. [] The choice of the most suitable ionic liquid depends on the specific application and desired properties, such as conductivity, viscosity, and thermal stability.

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